2-(Ethylthio)ethylamine hydrochloride
Overview
Description
2-(Ethylthio)ethylamine hydrochloride is a chemical compound with the molecular formula C4H12ClNS and a molecular weight of 141.66 g/mol . It is commonly used in organic synthesis and forms complexes with metals such as palladium (II) and platinum (II) . The compound is known for its ability to act as a ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Ethylthio)ethylamine hydrochloride can be synthesized from 2-(ethylthio)ethylamine by reacting it with hydrochloric acid . The reaction typically involves dissolving 2-(ethylthio)ethylamine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at room temperature and the product is isolated by evaporation of the solvent and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity . The product is typically purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
2-(Ethylthio)ethylamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Ethylthio)ethylamine hydrochloride involves its ability to act as a ligand and form coordination complexes with metal ions . These complexes can exhibit various catalytic and biological activities depending on the metal center and the coordination environment . The compound can also participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)ethylamine: Similar structure but with a methyl group instead of an ethyl group.
3-Amino-1-propanethiol hydrochloride: Similar functional groups but with a different carbon chain length.
Cysteamine: Contains a similar thiol group but with a different amine structure.
Uniqueness
2-(Ethylthio)ethylamine hydrochloride is unique due to its specific combination of an ethylthio group and an amine group, which allows it to form stable complexes with metals and participate in a wide range of chemical reactions . Its versatility in synthetic chemistry and coordination chemistry makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-ethylsulfanylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH/c1-2-6-4-3-5;/h2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQOTRRSHMSXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202673 | |
Record name | 2-(Ethylthio)ethylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54303-30-9 | |
Record name | Ethanamine, 2-(ethylthio)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54303-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Ethylthio)ethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054303309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Ethylthio)ethylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(ethylthio)ethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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